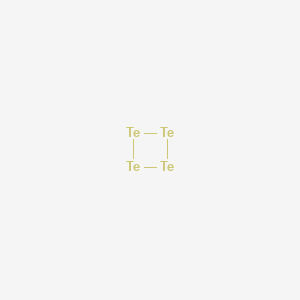

Tellurium tetramer

Description

Properties

CAS No. |

12597-49-8 |

|---|---|

Molecular Formula |

Te4 |

Molecular Weight |

510.4 g/mol |

IUPAC Name |

tetratelluretane |

InChI |

InChI=1S/Te4/c1-2-4-3-1 |

InChI Key |

RDEQFAYMDQZYQE-UHFFFAOYSA-N |

Canonical SMILES |

[Te]1[Te][Te][Te]1 |

Origin of Product |

United States |

Synthetic Methodologies for Tellurium Tetramers

Synthesis of Inorganic Tellurium Tetrahalide Tetramers

In the solid state, tellurium tetrahalides (TeCl₄, TeBr₄, and TeI₄) adopt a tetrameric cubane-like structure, denoted as Te₄X₁₆ (where X = Cl, Br, I). This structural motif consists of a Te₄Cl₄ core with each tellurium atom being further coordinated by three terminal chlorine atoms. The synthesis of these tetrameric structures can be achieved through several methods.

Direct Reaction of Elemental Tellurium with Halogens

A primary and straightforward method for the synthesis of tellurium tetrahalide tetramers is the direct reaction of elemental tellurium with the corresponding halogen.

Similarly, tellurium tetrabromide (Te₄Br₁₆) is synthesized by the direct reaction of elemental tellurium with bromine. researchgate.net

These direct halogenation reactions are fundamental for producing the monomeric TeX₄ units which then associate in the solid state to form the stable tetrameric cubane (B1203433) structure.

Reaction of Tellurium with Organic Halides (e.g., Iodomethane)

The reaction of elemental tellurium with organic halides, such as iodomethane, is a well-established route for the synthesis of organotellurium compounds, specifically diorganyl ditellurides. This method typically involves the reduction of elemental tellurium to form a telluride or ditelluride anion, which then reacts with the alkyl halide. However, this method is not utilized for the synthesis of inorganic tellurium tetrahalide tetramers.

Synthesis via Chemical Vapor Transport (e.g., Tellurium Tetrachloride)

Chemical Vapor Transport (CVT) is a refined technique for the synthesis and crystallization of high-purity inorganic compounds. Tellurium tetrachloride, in its tetrameric form Te₄Cl₁₆, has been successfully synthesized using this method.

In a notable example, yellow-green crystals of TeCl₄ were obtained by the reaction of elemental tellurium with iodine trichloride (B1173362) (ICl₃) in an evacuated and sealed glass ampoule. The ampoule is placed in a two-zone furnace, establishing a temperature gradient (e.g., 250 °C to 100 °C). The reactants are located at the hotter end, and the more volatile product, TeCl₄, is transported to the colder end where it crystallizes. X-ray crystallography of the resulting crystals confirms the cubane-like Te₄Cl₁₆ structure.

Table 1: Experimental Parameters for the CVT Synthesis of Te₄Cl₁₆

| Parameter | Value |

| Reactants | Elemental Tellurium (Te), Iodine Trichloride (ICl₃) |

| Temperature Gradient | 250 °C (hot side) to 100 °C (cold side) |

| Reaction Vessel | Sealed and evacuated glass ampoule |

| Product | Yellow-green crystals of Te₄Cl₁₆ |

| Yield | Nearly quantitative |

Synthesis of Polymeric Tellurate (B1236183) Tetramer Anions

Beyond the neutral tetrahalide clusters, tellurium can also form polymeric anionic structures containing tetrameric units. A key example is the synthesis of dipotassium (B57713) octaoxodecahydroxotetratellurate, K₂[Te₄O₈(OH)₁₀], which features a tetrameric anion.

This compound has been synthesized hydrothermally under acidic conditions and autogenous pressure. researchgate.net The structure of the resulting [Te₄O₈(OH)₁₀]²⁻ anion is a complex assembly of edge and corner-sharing TeO₆ octahedra. researchgate.net These tetrameric anions are linked together by electrostatic interactions with the potassium cations and through hydrogen bonds, forming a polymeric structure. researchgate.net

This hydrothermal synthesis highlights a pathway to more complex, condensed tellurate structures that are built from smaller, stable polyatomic units.

Table 2: Summary of

| Tetramer Type | Synthetic Method | Key Reactants | Conditions | Product Form |

| Inorganic Tellurium Tetrahalide | Direct Halogenation | Te, Cl₂/Br₂ | Heat | Solid Te₄Cl₁₆ / Te₄Br₁₆ |

| Inorganic Tellurium Tetrahalide | Chemical Vapor Transport | Te, ICl₃ | Temperature Gradient (e.g., 250°C → 100°C) | Crystalline Te₄Cl₁₆ |

| Inorganic Tellurium Tetrahalide | Dissolution in Non-donor Solvent | TeBr₄ | Benzene or Toluene | Te₄Br₁₆ in solution |

| Polymeric Tellurate Anion | Hydrothermal Synthesis | Not specified | Acidic medium, autogenous pressure | Crystalline K₂[Te₄O₈(OH)₁₀] |

Crystallization from Aqueous Solutions (e.g., [Te₄O₈(OH)₁₀]²⁻)

The formation of complex polytellurate anions in aqueous media is highly dependent on factors such as pH, concentration, and the presence of counter-ions. The tetrameric anion, [Te₄O₈(OH)₁₀]²⁻, is a notable example of a discrete tetranuclear tellurium(VI) species. This anion is constructed from edge- and corner-sharing TeO₆ octahedra.

The synthesis of salts containing this ion, such as dipotassium decahydroxooctoxotetratellurate(VI) (K₂[Te₄O₈(OH)₁₀]), involves the careful acidification of aqueous solutions of potassium tellurate. While specific, detailed parameters for crystallization are proprietary to individual research studies, the general approach involves adjusting the pH of a concentrated alkali metal tellurate solution to induce polymerization and subsequent crystallization of the tetrameric species. The structure of this tetrameric anion confirms the ability of tellurium(VI) centers to form stable, complex oxo-hydroxo clusters in aqueous environments. dntb.gov.ua

Hydrothermal Synthetic Routes

Hydrothermal synthesis utilizes high-temperature and high-pressure water as a reaction medium to facilitate the crystallization of materials that are insoluble under ambient conditions. This technique has been successfully applied to the synthesis of various complex tellurium oxides, some of which feature tetratellurium structural units.

For instance, the synthesis of a new polymorph of sodium tetratellurite, β-Na₂Te₄O₉, was achieved through hydrothermal reactions. mskcc.org This compound exhibits a three-dimensional framework built from TeO₄ polyhedra. Another example, Ba₃PbTe₆O₁₆, was synthesized under supercritical hydrothermal conditions at 550 °C, forming a layered structure. nih.govresearchgate.net While not a discrete tetramer, its synthesis demonstrates the utility of hydrothermal methods in creating complex tellurite (B1196480) frameworks. These methods offer precise control over the stoichiometry and crystal structure of the resulting tellurium oxides.

| Compound | Reactants | Temperature (°C) | Key Structural Feature |

|---|---|---|---|

| β-Na₂Te₄O₉ | Na₂CO₃, TeO₂, H₂TeO₄·2H₂O | Not specified | 3D framework of TeO₄ polyhedra |

| Ba₃PbTe₆O₁₆ | Lead, Tellurium, and Barium oxides/salts | 550 | Layered structure of TeO₄ units |

| Na₂Pb₉(μ₆-O)₂(Te₂O₁₀)₂ | Sodium, Lead, and Tellurium oxides/salts | 210 | Dimers of edge-sharing Te⁶⁺O₆ octahedra |

Synthesis of Organotellurium Tetramer Analogs and Precursors

Organotellurium chemistry provides pathways to tetrameric structures where tellurium atoms are incorporated into organic molecular frameworks. These methods include macrocyclization, elimination reactions, and the targeted assembly of π-electron systems.

Formation of Cyclic Telluroethers (e.g., [Te(CH₂)m]n where n=4)

Cyclic telluroethers containing four tellurium atoms represent a class of macrocyclic compounds whose synthesis is a challenge in supramolecular chemistry. The general and most direct approach to these large-ring systems involves the reaction of an appropriate dihaloalkane with a telluride-transfer reagent under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

A common tellurium nucleophile used for this purpose is sodium telluride (Na₂Te), which can be prepared in situ by the reduction of elemental tellurium with a reducing agent like sodium borohydride (B1222165) in a suitable solvent. For the synthesis of a tetrameric species such as 1,8,15,22-tetratelluracyclooctacosane, one would conceptually react 1,6-dichlorohexane (B1210651) with sodium telluride. The high dilution principle is crucial to ensure that the ends of the growing chain react with each other to close the ring rather than with other chains to form linear polymers.

Detelluration Reactions as a Route to Tellurium Species

Detelluration reactions involve the removal of tellurium from an organotellurium compound. While often used to form new carbon-carbon bonds or other functionalities in organic synthesis, these reactions can also serve as a source of tellurium atoms or small tellurium clusters. For example, the thermal or photochemical decomposition of diorganotellurides (R₂Te) can lead to the extrusion of elemental tellurium.

In the context of cluster synthesis, more controlled methods are employed. Diorganoditellurides (RTeTeR) can react with transition metal complexes, leading to the cleavage of the Te-Te bond and the incorporation of TeR ligands. Subsequent reactions can remove the organic group, leaving tellurium atoms as bridging ligands in a growing metal cluster. This approach uses the organotellurium compound as a soluble, reactive precursor for delivering tellurium atoms to a reaction site, which can then assemble into larger homoatomic species.

Synthetic Approaches to Tetratellurafulvalenes

Tetratellurafulvalene (TTeF) is a π-electron donor molecule containing four tellurium atoms, which is of significant interest in materials science. Its synthesis has been systematically optimized to achieve repeatable yields. wikipedia.orgnih.gov The most effective route begins with (Z)-1,2-bis(trimethylstannyl)ethylene.

The key steps in the optimized synthesis are:

Metal Exchange/Tellurium Insertion: A "one-step" lithium-tin exchange followed by the insertion of elemental tellurium (Te⁰) converts the starting material into a lithium ditellurolate intermediate. The use of freshly prepared, microcrystalline Te⁰ is crucial for driving the reaction equilibrium.

Cyclization: The final step involves the slow addition of a tetrahaloethylene, such as tetrabromoethylene (B1617066), to the ditellurolate. Slow addition under dilute conditions favors the desired intramolecular cyclization to form the TTeF ring system over competing intermolecular reactions that lead to oligomeric byproducts. The use of tetrabromoethylene over tetrachloroethylene (B127269) was also found to reduce byproduct formation and improve yields. wikipedia.orgnih.gov

| Step | Key Reactants/Reagents | Key Conditions | Purpose | Reported Yield |

|---|---|---|---|---|

| 1 | (Z)-1,2-bis(trimethylstannyl)ethylene, n-BuLi, LiCl, Te⁰ | "One-step" Li/Sn exchange and Te⁰ insertion | Formation of lithium ditellurolate precursor | >20% |

| 2 | Lithium ditellurolate, Tetrabromoethylene | Slow addition in THF | Intramolecular cyclization to form TTeF |

Synthesis of Ionic this compound Species

Tellurium can form discrete tetrameric ions, existing as both polyanions and polycations depending on the chemical environment. The synthesis of these species requires highly specific and often extreme conditions.

The anionic species [Te₄O₈(OH)₁₀]²⁻, discussed previously, is formed in aqueous alkaline or neutral solutions from tellurate(VI) precursors. dntb.gov.ua

In contrast, cationic tellurium tetramers, most notably the square-planar dication Te₄²⁺, are synthesized under strongly oxidizing and non-aqueous conditions. A common method involves the oxidation of elemental tellurium with a strong oxidizing agent in a solvent that can stabilize the resulting polycation. For example, dissolving tellurium powder in concentrated sulfuric acid can produce colored solutions containing various tellurium polycations, including Te₄²⁺. More controlled and higher-yield syntheses are achieved using superacidic systems or strong Lewis acids in sulfur dioxide, such as the reaction of tellurium with AsF₅ or SbF₅ in liquid SO₂. These powerful oxidizing and non-nucleophilic environments prevent the immediate reaction of the formed cations and allow for their isolation and characterization as salts with complex counter-anions (e.g., [Te₄]²⁺[Sb₃F₁₄]⁻[SbF₆]⁻).

Generation of [Te₄]²⁺ Clusters (e.g., through oxidation reactions)

The synthesis of the this compound cation, [Te₄]²⁺, is achieved through the controlled oxidation of elemental tellurium. This process involves the removal of electrons from tellurium atoms, leading to the formation of a polycationic cluster with a distinctive square planar geometry. The choice of a suitable oxidizing agent and solvent system is critical for the successful isolation of salts containing the [Te₄]²⁺ cation.

The most common and effective method for generating the [Te₄]²⁺ cluster involves the use of strong oxidizing agents, such as arsenic pentafluoride (AsF₅) or antimony pentafluoride (SbF₅), in an inert solvent, typically liquid sulfur dioxide (SO₂). These powerful oxidizing agents are capable of overcoming the ionization energies of tellurium to form the desired polycationic species.

For instance, the reaction of elemental tellurium with arsenic pentafluoride in liquid sulfur dioxide yields dark red crystals of tetratellurium bis(hexafluoroarsenate), [Te₄][AsF₆]₂. A similar reaction employing antimony pentafluoride produces [Te₄][SbF₆]₂. The general balanced chemical equation for these oxidation reactions can be represented as:

4Te + 3MF₅ → [Te₄]²⁺[MF₆]⁻₂ + MF₃ (where M = As, Sb)

In this reaction, elemental tellurium is oxidized from the 0 to the +0.5 oxidation state, while the pentafluoride of arsenic or antimony is reduced.

The role of liquid sulfur dioxide as a solvent is crucial. It serves as a non-reactive medium that can dissolve the reactants and stabilize the resulting polycationic species and the complex anionic counter-ions. Its low boiling point facilitates its removal from the final product.

The [Te₄]²⁺ cation possesses a square planar structure, which has been confirmed by X-ray crystallography. In the salt Te₄₂, the Te-Te bond length has been determined to be approximately 2.70 Å.

The following interactive table summarizes the synthetic details for the generation of [Te₄]²⁺ clusters through oxidation reactions.

Interactive Data Table: Synthesis of [Te₄]²⁺ Salts

| Oxidizing Agent | Counter-ion | Product | Solvent | Reaction Conditions | Product Appearance |

| Arsenic Pentafluoride (AsF₅) | Hexafluoroarsenate ([AsF₆]⁻) | [Te₄][AsF₆]₂ | Liquid Sulfur Dioxide (SO₂) | Reaction of elemental Te with AsF₅ | Dark red crystals |

| Antimony Pentafluoride (SbF₅) | Hexafluoroantimonate ([SbF₆]⁻) | [Te₄][SbF₆]₂ | Liquid Sulfur Dioxide (SO₂) | Reaction of elemental Te with SbF₅ | - |

| Aluminum Trichloride (AlCl₃) | Tetrachloroaluminate ([AlCl₄]⁻) | [Te₄][AlCl₄]₂ | - | - | - |

Structural Characterization and Elucidation of Tellurium Tetramers

Crystallographic Studies and Molecular Geometry

In the solid state, tellurium tetrachloride (TeCl₄) adopts a tetrameric structure, [TeCl₄]₄ or Te₄Cl₁₆. shef.ac.ukwikipedia.org This arrangement forms a cubane-like cluster where four tellurium atoms and four triply-bridging (μ₃) chlorine atoms occupy alternating vertices of a distorted cube. researchgate.netwikipedia.org Each tellurium atom is further bonded to three terminal chlorine atoms. This structural motif is a significant departure from the monomeric seesaw geometry observed for TeCl₄ in the gas phase. researchgate.netyoutube.com The tetrameric structure can be described as being composed of four TeCl₃⁺ units and four Cl⁻ ions. researchgate.net Similar cubane-type structures are known for TeBr₄ and TeI₄.

| Parameter | Description | Average Value (Å) | Reference |

|---|---|---|---|

| Te-Cl (terminal) | Bond distance between tellurium and a non-bridging chlorine atom. | 2.325 | researchgate.net |

| Te-Cl (bridging) | Bond distance between tellurium and a triply-bridging chlorine atom. | 2.915 | researchgate.net |

Within the Te₄Cl₁₆ cubane-like structure, each tellurium(IV) atom is coordinated to six chlorine atoms: three terminal and three bridging. materialsproject.org This arrangement results in a distorted octahedral coordination geometry around each tellurium center. wikipedia.orgresearchgate.net The distortion from a perfect octahedron is significant, with three shorter Te-Cl bonds to the terminal chlorines and three much longer bonds to the bridging chlorines. researchgate.net This coordination environment reflects the influence of the stereochemically active lone pair of electrons on the Te(IV) center, which is directed away from the six bonded chlorine atoms.

Beyond the tetrahalides, tellurium also forms complex tetranuclear oxoanions. A prominent example is the centrosymmetric [Te₄O₈(OH)₁₀]²⁻ anion, which has been characterized in salts like K₂[Te₄O₈(OH)₁₀] and Cs₂[Te₄O₈(OH)₁₀]. nih.gov The structure of this anion can be conceptualized as a central dimeric [Te₂O₈(OH)₆]⁴⁻ unit composed of two edge-sharing TeO₆ octahedra, which is then bridged by two additional Te(OH)₆ monomeric units. nih.gov In this anion, all tellurium atoms are in the +6 oxidation state and exhibit a slightly distorted octahedral coordination environment, surrounded by oxygen atoms from oxo and hydroxo groups. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Overall Structure | Centrosymmetric tetranuclear anion. | nih.gov |

| Core Unit | A dimeric [Te₂O₈(OH)₆]⁴⁻ core formed by two edge-sharing TeO₆ octahedra. | nih.gov |

| Bridging Units | Two Te(OH)₆ monomers linking to the central dimer. | nih.gov |

| Te Coordination | Slightly distorted octahedral geometry for all four Te(VI) atoms. | nih.gov |

The solid-state structures of tellurium compounds are often influenced by secondary bonding interactions, which are weaker than covalent bonds but stronger than typical van der Waals forces. In tellurium(IV) halides and their derivatives, Te···Halogen interactions are particularly significant. nih.gov These interactions, where the tellurium atom acts as a Lewis acid (electron acceptor) and a halogen on a neighboring molecule acts as a Lewis base (electron donor), can lead to the formation of higher-dimensional supramolecular assemblies. mdpi.comresearchgate.net These non-covalent bonds are often characterized as chalcogen bonds. rsc.orgrsc.org The strength of these Te···I interactions can be substantial, suggesting partial covalent character. rsc.org While the prompt specifically mentions Te···Te interactions, the provided search results focused predominantly on Te···Halogen secondary bonds as the key organizing force in the crystal lattice of these compounds.

Tellurium tetrahalides exhibit considerable structural diversity through the formation of various adducts with Lewis bases. The fundamental tetrameric cubane (B1203433) structure can be disrupted in the presence of donor solvents. For example, tellurium tetrachloride and tetrafluoride form a range of solvates with molecules like acetonitrile, dioxane, and dimethoxyethane. researchgate.net In these adducts, the solvent molecules coordinate to the tellurium centers, leading to monomeric TeX₄(solvent)ₓ units rather than the tetrameric cluster. researchgate.net An example of co-crystallization is the compound (TeCl₄)₄(TiCl₄), which features isolated molecular (TeCl₄)₄ heterocubane units alongside isolated TiCl₄ tetrahedra. researchgate.netrsc.org This structural variability highlights the sensitivity of tellurium(IV) coordination chemistry to the reaction environment.

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to characterize tellurium tetramers and related compounds, providing information that complements crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹²⁵Te NMR is a powerful tool for studying tellurium species in solution. nih.gov It can distinguish between different tellurium environments and has been used to identify the presence of monomeric, dimeric, and trimeric tellurate (B1236183) species in aqueous solutions, which can lead to the crystallization of tetrameric anions like [Te₄O₈(OH)₁₀]²⁻. nih.gov ¹⁹F NMR has also been used to study the dynamics of bis(fluorophenyl)tellurium(IV) dihalides. nih.govcapes.gov.br

Vibrational Spectroscopy (IR and Raman) : Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of tellurium-halogen and tellurium-oxygen bonds. These techniques can help confirm the structural units present in a compound. For instance, the vibrational spectra of (TeCl₄)₄(TiCl₄) show distinct bands corresponding to the motions of the TeCl₄ units and the Ti-Cl vibrations of the co-crystallized TiCl₄ molecule. researchgate.net

Mössbauer Spectroscopy : ¹²⁵Te Mössbauer spectroscopy can provide information about the chemical environment and oxidation state of tellurium atoms. It has been used to characterize complexes formed from the reaction of TeCl₄ with other molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of tellurium atoms. Both ¹²⁵Te and ¹²³Te are NMR-active nuclei, with ¹²⁵Te being the more sensitive and commonly used isotope. huji.ac.il

The ¹²⁵Te NMR chemical shifts are highly sensitive to the coordination environment and oxidation state of the tellurium atom, spanning a very wide range of over 5000 ppm. huji.ac.ilnorthwestern.edu For polycationic tellurium clusters, these shifts provide valuable structural information. For instance, the electrochemical synthesis of various tellurium polycations has allowed for their characterization in solution. The square-planar [Te₄]²⁺ cation has been identified, and while specific chemical shift values for the tetramer in different environments can vary, they fall within the broad range observed for such compounds. sci-hub.se

In a study of tellurium polycations, a solution containing the barrelane-shaped [Te₈]²⁺ cluster exhibited a single broad signal at 2700 ppm in the ¹²⁵Te NMR spectrum, indicating a highly dynamic molecule with fast valence isomerization. sci-hub.se The chemical shifts for tellurium compounds are generally referenced to Me₂Te. northwestern.edu The analysis of organo-telluride compounds shows that the variation in ¹²⁵Te chemical shifts is primarily influenced by the magnetic coupling of the tellurium p-character lone pair with antibonding orbitals. rsc.org

Interactive Data Table: Representative ¹²⁵Te NMR Chemical Shifts for Tellurium Species

| Compound/Species | Oxidation State | Chemical Shift (ppm) | Reference |

| [Te₈]²⁺ | +0.25 | 2700 | sci-hub.se |

| Te(OH)₆ | +6 | ~707 | mdpi.com |

| [TeO₆H₄]²⁻ | +6 | ~707 | mdpi.com |

| Triangular Trinuclear Tellurate Anion | +6 | 685 and 658 | mdpi.com |

While not directly studying the tellurium tetramer itself, ¹⁷O and ¹²³Te NMR are instrumental in characterizing polyoxotellurates, which are oligomeric species containing Te-O bonds. The speciation of Te(VI) in aqueous solutions has been extensively studied, revealing the coexistence of monomeric, dimeric, and trimeric species. mdpi.com

¹²³Te NMR is less sensitive than ¹²⁵Te NMR and generally yields broader signals. huji.ac.il However, it has been successfully used to study the equilibrium of tellurate species in solution. mdpi.com ¹⁷O NMR is a powerful tool for identifying the different types of oxygen environments in these complex anions, such as terminal oxygen atoms versus bridging oxygen atoms. rsc.orgrsc.orgresearchgate.net The chemical shifts in ¹⁷O NMR are sensitive to the number of metal ions an oxygen atom is bonded to, with shifts moving upfield as the number of bound metals increases. rsc.orgresearchgate.net This technique can also be used to identify protonation sites in these structures. rsc.org

Photoelectron Spectroscopy of Tellurium Clusters (Teₙ)

Photoelectron spectroscopy (PES) provides direct information about the electronic structure of molecules and clusters by measuring the kinetic energy of electrons ejected upon photoionization. The vacuum-UV-photoelectron spectra of isolated tellurium clusters (Teₙ, where n=2–9) have been recorded. doi.orgcapes.gov.br

A significant finding from these studies is that the this compound, Te₄, is a stable species in the cluster beam. doi.orgcapes.gov.br The photoelectron spectrum of Te₄ displays a distinct peak at an ionization energy of 8.1 eV and a smaller feature at 7.7 eV. doi.org The spectra of even-membered clusters like Te₄ tend to be less broad compared to their odd-membered counterparts. doi.orgcapes.gov.br This suggests a higher degree of symmetry and stability for the even-numbered clusters. For clusters with five or more atoms, the photoelectron spectra of tellurium clusters show a resemblance to those of selenium clusters, indicating similar geometric structures. doi.org

Interactive Data Table: Photoelectron Spectroscopy Data for Small Tellurium Clusters

| Cluster | Peak Ionization Energy (eV) | Additional Features (eV) | Reference |

| Te₃ | 8.03 ± 0.05 | 7.5 | doi.org |

| Te₄ | 8.1 | 7.7 (hump) | doi.org |

| Te₅ | 8.03 ± 0.05 | 7.55 ± 0.05 | doi.org |

| Te₆ | 8.1 | 7.7 and 7.9 (shoulders) | doi.org |

Structural Dynamics and Stability of Tellurium Clusters

The stability and fragmentation pathways of tellurium clusters are crucial for understanding their fundamental properties.

Dissociation Energies of Tellurium Cluster Ions

The dissociation of tellurium cluster ions has been studied through the unimolecular decay of thermoexcited clusters. aip.orgaip.org These studies provide insight into the fragmentation channels and the corresponding dissociation energies.

A key observation is that the fragmentation behavior changes with cluster size. Clusters with fewer than 10 atoms primarily dissociate by losing a Te₂ molecule. aip.orgresearchgate.netaip.org In contrast, larger clusters tend to fragment by losing Te₅, Te₆, or Te₇ species. aip.orgresearchgate.netaip.org As the cluster size increases further, the loss of Te₅ becomes the dominant dissociation channel. aip.orgaip.org

The dissociation energies for mass-selected Teₙ⁺ (for n=5–35) have been determined from the relative branching ratios of these competitive fragmentation pathways. aip.orgresearchgate.netaip.org The data reveals that the dissociation energies are at a minimum for parent cluster ions containing 13 to 25 atoms. aip.orgresearchgate.netaip.org

Interactive Data Table: Predominant Dissociation Channels for Teₙ⁺ Clusters

| Parent Cluster Size (n) | Predominant Neutral Loss | Reference |

| < 10 | Te₂ | aip.orgresearchgate.netaip.org |

| > 10 | Te₅, Te₆, or Te₇ | aip.orgresearchgate.netaip.org |

| Increasing n | Te₅ | aip.orgaip.org |

Relative Stability of Positively and Negatively Charged Tellurium Clusters

Theoretical investigations utilizing ab initio molecular orbital theory have been employed to determine the relative stability of neutral, positively charged (cationic), and negatively charged (anionic) tellurium clusters. A general trend has emerged from these calculations, indicating that negatively charged clusters exhibit the highest stability. aip.org This is followed by neutral clusters, with positively charged clusters being the least stable. aip.orgaip.org This hierarchy of stability (anionic > neutral > cationic) has been consistently demonstrated through computational methods such as the B3LYP method. aip.orgaip.org

Experimental research, particularly through thermoevaporation experiments and mass spectrometry, has focused on the dissociation of positively charged tellurium cluster ions (Te_n^+) to probe their stability. researchgate.netaip.org These studies analyze the unimolecular decay of thermoexcited clusters to identify the most favorable fragmentation channels, which in turn provides information about their energetic stability. aip.orgresearchgate.net

The fragmentation behavior of tellurium cluster cations is strongly dependent on the size of the parent ion. researchgate.netaip.org For smaller clusters containing fewer than 10 tellurium atoms, the predominant dissociation pathway is the loss of a diatomic tellurium molecule (Te₂). researchgate.netaip.org As the cluster size increases, the fragmentation pattern shifts, with larger clusters preferentially losing Te₅, Te₆, or Te₇ species. researchgate.netaip.org The dissociation energies for various mass-selected Te_n^+ clusters (for n=5–35) have been deduced from the relative branching ratios of these competing fragmentation channels. researchgate.netaip.org

The observed fragmentation channels for positively charged tellurium clusters are summarized in the table below.

Table 1: Dominant Fragmentation Channels of Positively Charged Tellurium Clusters (Te_n^+)

| Parent Cluster Size (n) | Dominant Neutral Loss Product(s) |

|---|---|

| < 10 | Te₂ |

This size-dependent fragmentation underscores a shift in the underlying structures and stability of the clusters as they grow, eventually evolving toward the behavior of the bulk material. researchgate.net

Electronic Structure and Bonding Theory of Tellurium Tetramers

Quantum Chemical and Ab Initio Computational Approaches

A variety of computational methods have been utilized to explore the properties of tellurium tetramers and their ions. These methods differ in their level of theory and computational expense, offering a balance between accuracy and feasibility for the systems under investigation.

Ab initio molecular orbital theories, such as Møller-Plesset perturbation theory (MP2), and hybrid density functional theories, like B3LYP, are powerful tools for the determination of molecular geometries and vibrational frequencies. While specific studies focusing solely on the neutral Te₄ tetramer using these methods are not extensively documented in readily available literature, the application of these techniques to related tellurium compounds and other molecular systems is well-established.

For a molecule like Te₄, these methods would be employed to find the equilibrium geometry by minimizing the energy of the system. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is known for providing a good balance between accuracy and computational cost for a wide range of molecules. The MP2 method, which incorporates electron correlation at the second order of perturbation theory, generally offers improved accuracy over the Hartree-Fock method, particularly for systems where electron correlation is significant.

Once the optimized geometry is obtained, the vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These frequencies are crucial for characterizing the nature of the stationary point on the potential energy surface (as a true minimum) and for interpreting experimental infrared and Raman spectra. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies.

For heavy elements like tellurium, the large number of core electrons can make all-electron ab initio calculations computationally prohibitive. Pseudopotential methods offer a way to simplify these calculations by replacing the core electrons with an effective potential, thereby only treating the valence electrons explicitly.

A notable application of this approach is the pseudopotential self-consistent field-molecular orbital (SCF-MO) study of the tetratellurium dication (Te₄²⁺). This ion is of interest as it is a stable species found in certain tellurium subhalides. Early computational studies on Te₄²⁺ employed a recently developed ab initio pseudopotential molecular orbital approach with a minimal STO-4G basis set. These calculations were instrumental in understanding the electronic structure and optical properties of this ion, which was previously beyond the practical reach of conventional all-electron methods. The results of these studies provided a reasonable account for the observed optical absorption spectrum of Te₄²⁺ and suggested the origin of a previously unassigned weak band. Furthermore, the theoretically determined bond length for the free, gas-phase Te₄²⁺ ion was found to be slightly shorter than the experimental value observed in a crystal lattice, a difference attributable to the crystalline environment.

Density Functional Theory (DFT) has become a widely used method for investigating the structural and electronic properties of a broad range of materials, including tellurium-based systems. DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density.

DFT has been employed to study various allotropes of tellurium, including molecular and one- and two-dimensional covalent networks. These calculations have been used to rationalize the structures, bonding, and electronic properties of these phases. The viability of predicted tellurium structures is often assessed by evaluating their thermodynamic, dynamic, mechanical, and thermal stabilities using DFT. For instance, DFT calculations have predicted significant direct band gaps and excellent transport properties for two-dimensional tellurium nets, suggesting their potential as photovoltaic materials.

In the context of tellurium clusters, DFT simulations have been performed on amorphous tellurium and on Te clusters with varying numbers of atoms. These studies provide insights into structural trends, electronic densities of states, and vibration frequencies. For smaller tellurium clusters, chain-like structures are common, with branching sites featuring threefold-coordinated atoms becoming more prevalent in the amorphous state.

Coupled-cluster (CC) theory is a high-level ab initio method that provides very accurate results for the electronic structure of atoms and molecules, particularly for systems where electron correlation effects are important. It is considered one of the most reliable methods for calculating electronic properties such as ionization potentials (the energy required to remove an electron) and electron affinities (the energy released when an electron is added).

The application of coupled-cluster methods, often at the CCSD(T) level (which includes single and double excitations iteratively and triple excitations perturbatively), is particularly important for heavy elements where relativistic effects can be significant. While specific coupled-cluster calculations for the neutral Te₄ tetramer are not readily found in the literature, the methodology is well-suited for such a system. For heavy elements, relativistic coupled-cluster approaches based on the Dirac-Coulomb Hamiltonian are often employed to accurately predict these fundamental atomic and molecular properties.

The accuracy of coupled-cluster methods has been demonstrated in studies of other heavy elements, where calculated ionization potentials and electron affinities show excellent agreement with experimental values. These methods are crucial for providing benchmark data for less computationally expensive methods and for systems where experimental data is unavailable.

Molecular Orbital Analysis and Electronic States

The electronic properties and reactivity of a molecule are fundamentally governed by its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in this regard, as they are the frontier orbitals involved in chemical reactions.

A detailed molecular orbital analysis of the tellurium tetramer would reveal the nature of the chemical bonds within the cluster. In general, for organotellurium compounds, the HOMO is often localized mainly on the tellurium atom and any other heteroatoms present. This suggests that the highest energy electrons are associated with the tellurium centers.

For a hypothetical square planar Te₄ molecule, the HOMO would likely arise from the interactions of the p-orbitals of the four tellurium atoms. The specific nature of the HOMO, whether it is primarily bonding, non-bonding, or anti-bonding in character with respect to the Te-Te interactions, would determine many of the molecule's properties. The composition of the HOMO would indicate which atomic orbitals contribute most significantly to this frontier orbital. A HOMO with significant bonding character between the tellurium atoms would contribute to the stability of the tetramer. Conversely, a HOMO with anti-bonding character would suggest a propensity for the cluster to distort or dissociate. The energy of the HOMO is directly related to the ionization potential of the molecule.

Ground-State Electronic Properties and Vibrational Frequencies

The ground-state electronic configuration of a neutral gaseous tellurium atom is [Kr] 4d¹⁰ 5s² 5p⁴. shef.ac.ukwebelements.com Theoretical investigations based on density-functional theory with the generalized gradient approximation have been employed to determine the geometries, energetics, and vibrational frequencies of small tellurium clusters (Teₙ where n < ~8). aps.org For the this compound (Te₄), these studies provide insights into its stability and vibrational behavior. The calculated atomic average binding energies of various isomers help in identifying the most stable (ground-state) geometries. aps.org

The vibrational modes of tellurium tetramers have been predicted through computational methods. These frequencies correspond to the specific ways the atoms in the cluster move relative to each other, representing the fundamental vibrations of the structure. The agreement between calculated fragmentation pathways of cationic tellurium clusters (Teₙ⁺) and experimental results lends support to the proposed lowest-energy geometries for the neutral clusters. aps.org

Table 1: Electronic Properties of Neutral Tellurium Atom

| Property | Value | Reference |

|---|---|---|

| Electron Configuration | [Kr] 4d¹⁰ 5s² 5p⁴ | shef.ac.ukwebelements.com |

| Term Symbol | ³P₂ | shef.ac.ukwebelements.com |

| Electron Affinity | 190.2 kJ mol⁻¹ | shef.ac.uk |

| 1st Ionization Energy | 869.30 kJ mol⁻¹ | shef.ac.uk |

Oxidation States and Bonding Characteristics within Tellurium Tetramers

Formal Oxidation States of Tellurium in Tetrameric Species (e.g., Te(IV), Te(VI))

Tellurium is a versatile element that exhibits a range of oxidation states in its compounds, most commonly -2, +2, +4, and +6. wikipedia.orgnumberanalytics.comwikipedia.orgwebelements.com The +4 oxidation state is particularly prevalent. wikipedia.orgchemistrydictionary.org In known tetrameric species, tellurium typically adopts the +4 oxidation state. A prominent example is the tellurium tetrahalide tetramers, which have a cubane-like structure. For instance, in the tellurium tetraiodide tetramer ([TeI₄]₄), the formal oxidation number of each tellurium atom is 4. webelements.com This is also the case for other tetrameric halides like tellurium tetrachloride tetramer ([TeCl₄]₄) and tellurium tetrabromide tetramer ([TeBr₄]₄). webelements.com While Te(VI) is a known oxidation state, for example in TeF₆, its presence in common tetrameric structures is less documented than Te(IV). numberanalytics.comwebelements.com The stability of tellurium(IV) and tellurium(VI) compounds is generally greater than that of tellurium(II) compounds, which are often unstable and susceptible to oxidation. numberanalytics.com

Table 2: Formal Oxidation State of Tellurium in Selected Tetrameric Compounds

| Compound Name | Formula | Formal Oxidation State of Te | Reference |

|---|---|---|---|

| Tellurium tetrachloride tetramer | [TeCl₄]₄ | +4 | webelements.com |

| Tellurium tetrabromide tetramer | [TeBr₄]₄ | +4 | webelements.com |

| Tellurium tetraiodide tetramer | [TeI₄]₄ | +4 | webelements.comwebelements.com |

Theoretical Descriptions of Bonding (e.g., Hyperconjugative Interactions, Orthogonal Lone Pairs)

The bonding in tellurium-containing compounds, including tetrameric assemblies, is complex and often involves more than simple covalent interactions. Theoretical studies utilize concepts such as σ-holes and non-covalent interactions to describe the bonding characteristics. rsc.orgnih.gov A σ-hole is an electron-deficient region that forms on an atom along the extension of a covalent bond, which can then interact with nucleophiles. rsc.orgnih.gov Due to its high polarizability, tellurium exhibits a significant σ-hole, allowing it to act as an electron acceptor in what are known as chalcogen bonds. rsc.org

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to investigate these interactions. rsc.orgnih.gov QTAIM analysis can identify bond critical points (BCPs) and bond paths between interacting atoms, such as in Te···I interactions within crystal structures. rsc.org NBO analysis helps to elucidate charge transfer mechanisms and can confirm the partial covalent character of these chalcogen bonds, even at distances longer than typical covalent bonds but shorter than the sum of van der Waals radii. rsc.org In some tetrameric assemblies, a complex network of multiple Te···I interactions has been verified, with formation energies suggesting a significant, partially covalent nature for the shorter chalcogen bonds. rsc.org The positions of lone pairs on the tellurium atom, which can be identified by local minima of the electrostatic potential, also play a crucial role in determining the molecular geometry and interaction sites. nih.gov

Influence of Charge and Coordination on Electronic Environment

The electronic environment of tellurium within a tetramer is significantly influenced by its oxidation state (charge) and coordination. Computational studies have shown that tellurium atoms in both +II and +IV oxidation states can function as σ-hole donors, enabling them to form chalcogen bonds. rsc.org The strength and nature of these interactions, however, are modulated by the oxidation state. For example, analysis of Te···I interactions has revealed that interaction energies can be substantial, ranging from a few kcal mol⁻¹ for longer, weaker interactions to over 30 kcal mol⁻¹ for shorter interactions with more covalent character. rsc.org

Mentioned Compounds

Reactivity and Coordination Chemistry of Tellurium Tetramers

Reactions of Tellurium Tetrahalides (as Tetramers or Precursors)

Tellurium tetrahalides are versatile reagents that engage in numerous transformations, including reactions with various donor ligands, halide exchange, and the formation of complex coordination compounds.

The reactions between tellurium tetrahalides and phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are complex and highly dependent on the specific halide and reaction conditions. When conducted in tetrahydrofuran (B95107) (THF), these reactions often yield intricate ionic products rather than simple adducts. nih.govacs.org

For instance, the reaction of TeCl₄ and TeBr₄ with PPh₃ affords salts containing the dinuclear decahaloditellurate(IV) anion, [Te₂X₁₀]²⁻ (where X = Cl, Br). nih.gov In these anions, two TeX₆ octahedra share an edge. The counterion formed is often derived from the phosphine and solvent, such as the protonated bis(triphenylphosphine oxide) cation, [(Ph₃PO)₂H]⁺. nih.gov

The reaction with tellurium tetraiodide (TeI₄) under similar conditions results in the formation of a salt with the mononuclear hexaiodotellurate(IV) anion, [TeI₆]²⁻. nih.govacs.org

A noteworthy feature of these reactions, particularly with TeBr₄ and TeI₄, is the unprecedented ring-opening of the THF solvent. nih.govacs.orgresearchgate.net This process can lead to the formation of zwitterionic species like Ph₃PO(CH₂)₄TeBr₄. nih.govresearchgate.net The reaction mechanism is thought to involve the initial formation of species like Ph₃PI₂, which then reacts with THF to yield triphenylphosphine oxide (Ph₃PO) and a diiodoalkane. The latter can subsequently react with elemental tellurium, which may be present from a competing reduction reaction. nih.govacs.org

| Reactant | Major Ionic Product(s) | Other Notable Products | Reference |

|---|---|---|---|

| TeCl₄ | [(Ph₃PO)₂H]₂[Te₂Cl₁₀] | - | nih.gov |

| TeBr₄ | [(Ph₃PO)₂H]₂[Te₂Br₁₀] | Ph₃PO(CH₂)₄TeBr₄ (zwitterion) | nih.govresearchgate.net |

| TeI₄ | [(Ph₃PO)₃(OH₃)]₂[TeI₆] | C₄H₈TeI₂ (from THF ring opening) | nih.govacs.org |

Ligand exchange is a fundamental reaction type for tellurium tetrahalides, involving the substitution of one or more halide ions by other ligands. This process is central to the formation of the vast coordination chemistry of tellurium(IV). The relative strength of the tellurium-ligand bond compared to the tellurium-halogen bond drives these reactions.

Halide substitution can occur with various Lewis bases, leading to the formation of neutral or ionic complexes. For example, redistribution reactions can occur between different silicon tetrahalides when heated, and similar principles can apply to other main group halides, suggesting the possibility of forming mixed-halide tellurium species under appropriate conditions. wikipedia.org The formation of complexes like [Te(bipy)X₃]X (where bipy = 2,2'-bipyridine) from TeX₄ demonstrates the displacement of one halide ion from the inner coordination sphere to become a counterion. oulu.fi

Tellurium tetrahalides react with a wide variety of sulfur, nitrogen, and oxygen-containing ligands to form stable coordination complexes.

Thiourea and Derivatives: Tellurium tetrachloride reacts with tetramethylthiourea (B1220291) (tmtu) to form a 2:1 trans-octahedral complex. oulu.fi With 1,3-dimethyl-2(3H)-imidazolethione (dmit), TeCl₄ forms a trans-octahedral complex, [TeCl₄(dmit)₂]. kennesaw.edu Thiourea-based ligands are known for their versatile coordination abilities due to the presence of both nucleophilic sulfur and nitrogen atoms, allowing for various binding modes with metal ions. nih.gov

Phosphine Sulfides and Oxides: Tellurium tetrahalides (TeCl₄, TeBr₄) react with two equivalents of phosphine oxides (OPR₃, where R = Me, Et, Ph) to yield distorted octahedral cis-[TeX₄(OPR₃)₂] complexes. Bidentate phosphine oxides and sulfides also form six-coordinate complexes. researchgate.net

Nitrogen Ligands: With N,N'-chelating ligands such as 2,2'-bipyridine (B1663995) (bipy), TeCl₄ and TeBr₄ produce 1:1 adducts that are ionic, formulated as [Te(bipy)X₃]X. oulu.firsc.org

Dithiocarbamates: The reaction of Te(IV) with 4-morpholinecarbodithioate results in a remarkably stable eight-coordinate complex, tetrakis(4-morpholinecarbodithioato)tellurium(IV). nih.gov

In some cases, especially with heavier halogens or certain reducing ligands, the reaction can lead to the reduction of Te(IV) to Te(II). oulu.fi

| Ligand Type | Example Ligand (Abbreviation) | Resulting Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Thiourea Derivative | 1,3-dimethyl-2(3H)-imidazolethione (dmit) | [TeCl₄(dmit)₂] | trans-Octahedral | kennesaw.edu |

| Nitrogen Chelate | 2,2'-Bipyridine (bipy) | [Te(bipy)Cl₃]Cl | Distorted Octahedral Cation | oulu.fi |

| Phosphine Oxide | Triphenylphosphine oxide (OPPh₃) | cis-[TeBr₄(OPPh₃)₂] | cis-Octahedral | researchgate.net |

| Phosphine Sulfide | Ph₂P(S)CH₂P(S)Ph₂ | [TeBr₄{Ph₂P(S)CH₂P(S)Ph₂}] | Octahedral | researchgate.net |

| Dithiocarbamate | 4-Morpholinecarbodithioate | [Te(OC₄H₈NCS₂)₄] | Eight-coordinate | nih.gov |

The tellurium atom in tellurium tetrahalides is electron-deficient and acts as a Lewis acid, readily accepting electron pairs from a wide range of Lewis bases. oulu.finsf.gov This Lewis acidity is the primary driving force for the formation of the coordination complexes discussed previously.

The strength of this acidity has been quantitatively compared to other tetrahalides. For example, when reacting with substituted anilines in a dioxane solution, the Lewis acidity follows the sequence ZrBr₄ > TeCl₄ > SnCl₄. rsc.org This highlights that TeCl₄ is a moderately strong Lewis acid. The general trend for main group tetrahalides is that Lewis acidity increases with the electronegativity of the halogen substituent. wikipedia.org

Tellurium tetrachloride's Lewis acidity is also demonstrated by its reaction with anionic nucleophiles. For example, it reacts with the [Mn(CO)₅]⁻ anion to form the six-coordinate adduct [Mn(CO)₅(TeCl₄)]⁻. oulu.fi In some cases, tellurium tetrahalides can also act as a source of the TeX₃ ligand in oxidative-addition reactions with transition metal complexes. oulu.fi

Tellurium Tetramers in Cluster Chemistry

While tellurium tetrahalides are typically used to form mononuclear or small polynuclear complexes, the broader chemistry of tellurium is rich in cluster compounds, where tellurium atoms bond to each other to form polyatomic ions. These clusters can be either positively charged (polycations) or negatively charged (polyanions).

Tellurium exhibits a remarkable ability to form homoatomic clusters.

Polycations: Tellurium polycations are formed through the oxidation of elemental tellurium. While not a direct reaction of the tetramer, the Te(IV) state can be a starting point for redox reactions that lead to these species. An example is the two-dimensional tellurium polycation, [Te₈]²⁺, which was synthesized by reacting elemental tellurium, TeCl₄, tantalum(V) chloride, and tantalum(V) oxychloride in an ionic liquid. researchgate.net Other known Zintl cations include Te₄²⁺ and Te₆⁴⁺. wikipedia.org The formation of these clusters highlights tellurium's ability to act as a bridging ligand and form stable metal-like aggregates. ias.ac.in

Polyanions: Reduction of elemental tellurium, often with alkali metals or strong reducing agents like NaBH₄, produces polytelluride anions, Teₙ²⁻. wikipedia.orgnih.gov These anions can exist as chains or more complex structures and are important ligands in coordination chemistry, forming compounds like the ditelluromercurate(II) anion, [HgTe₂]²⁻. acs.org While tellurium tetrahalides are not the direct precursors for these anions, understanding their existence provides a complete picture of tellurium's chemical versatility, spanning a wide range of oxidation states from +4 in the tetrahalides down to -2/n in the polytellurides.

Interactions with Other Chemical Species Leading to Coordination Complexes

Tellurium-containing clusters serve as valuable precursors for the synthesis of novel coordination complexes through their interaction with various chemical species. Tellurium's ability to act as a bridging ligand is a key feature in the construction of higher nuclearity transition metal carbonyl clusters. ias.ac.in Compounds such as diiron hexacarbonyl ditelluride, Fe₂(CO)₆(μ₂-Te₂), and triiron nonacarbonyl ditelluride, Fe₃(CO)₉(μ₃-Te)₂, are particularly useful starting materials. ias.ac.in

A common reaction pathway involves the addition of metal fragments across the Te-Te bond. For instance, the room-temperature reaction of Fe₂(CO)₆(μ₂-Te₂) with Ru(CO)₄(C₂H₄) results in the high-yield formation of the mixed-metal cluster Fe₂Ru(CO)₉(μ₃-Te)₂. ias.ac.in This transformation likely proceeds through the initial formation of an Fe-Ru bond. ias.ac.in Similarly, Fe₂Ru(CO)₉(μ₃-Te)₂ can react further with species like Pt(PPh₃)₄ to yield (CO)₆Fe₂(μ₃-Te)₂Pt(PPh₃)₂. ias.ac.in

The reactivity of these tellurium-bridged clusters also extends to interactions with phosphines. The reaction of the electron-deficient cluster Ru₄(CO)₁₀(μ-CO)(μ₄-Te)₂ with triphenylphosphine (PPh₃) produces not only a monosubstituted derivative, Ru₄(CO)₈(μ-CO)₂(PPh₃)(μ₄-Te)₂, but also a triruthenium cluster, Ru₃(CO)₆(PPh₃)₃(μ₃-Te)₂. ias.ac.in The formation of the trisubstituted product at room temperature is noteworthy, as such extensive substitutions in cluster complexes typically require higher temperatures. ias.ac.in The mechanism for the formation of the tetraruthenium cluster itself may involve a mixed-metal intermediate where tellurium bridges ruthenium and iron fragments, followed by the cleavage of the iron-tellurium bonds. ias.ac.in

The large size of tellurium, the most abundant natural chalcogen, can lead to significant structural and reactivity differences compared to its lighter congeners, sulfur and selenium. ias.ac.in In a metal cluster, tellurium can function both as a stabilizing ligand and as a potential binding site for catalytic substrates. ias.ac.in

Formation of Mixed-Metal Tellurium Clusters (e.g., Pd-Te Clusters)

The synthesis of mixed-metal tellurium clusters is a significant area of interest, driven by the potential for novel structures and catalytic applications. These clusters can be formed through various synthetic routes, often involving the reaction of smaller tellurium-containing fragments with different metal precursors.

For example, treating Fe₂(CO)₆(μ₃-Te₂) at room temperature with W(CO)₅(thf) leads to the formation of the mixed-metal cluster Fe₂W(CO)₁₀(μ₃-Te)₂. ias.ac.in This reaction is thought to proceed via an initial adduct, followed by the loss of a carbonyl group and the formation of a W-Fe bond. ias.ac.in Another route involves atom transfer reactions, as seen in the formation of Os₃(CO)₉(μ₃-Te)₂ from the reaction of Fe₂(CO)₆(μ₂-Te₂) and Os₃(CO)₁₁(NCMe), which goes through a Fe₂Os₃ intermediate. ias.ac.in

Palladium-Tellurium Clusters:

The formation of palladium-tellurium (Pd-Te) clusters has been a particular focus, with applications in materials science and catalysis. nih.govnih.gov An organometallic approach to synthesizing palladium telluride (PdTe) involves the reaction of palladium precursors with organotellurium compounds. acs.org

Detailed studies on the deposition of palladium onto tungsten ditelluride (WTe₂) surfaces reveal that Pd nucleation is driven by interactions with mobile excess tellurium, leading to the formation of Pd-Te clusters at room temperature. nih.gov Upon annealing to moderate temperatures (373–523 K), these clusters can transform into a single, thermodynamically stable, and monodispersed nanostructure. nih.gov

The composition of these clusters can be complex. Theoretical calculations suggest that clusters like Pd₃Te can form, where tellurium adatoms bind palladium atoms together. nih.gov The stability and structure of these clusters are highly dependent on the availability of tellurium. nih.gov

Furthermore, palladium(II) complexes with specifically designed organotellurium ligands can serve as single-source precursors for Pd-Te alloys. For instance, the thermolysis of a palladium complex with a bidentate (Te, N) ligand, Pd(L1)Cl₂, yields nanostructures of Pd₉Te₄ (telluropalladinite), while a similar complex with a tridentate (Te, N, O) ligand, Pd(L2-H)Cl, produces PdTe (kotulskite). nih.gov This demonstrates that the architecture of the precursor complex can control the phase of the resulting bimetallic alloy. nih.gov

The table below summarizes the formation of different Pd-Te clusters and alloys from various precursors.

| Precursor(s) | Conditions | Resulting Pd-Te Species |

|---|---|---|

| Pd deposition on WTe₂(001) | Room temperature, followed by annealing (373–523 K) | Monodispersed Pd-Te nanoclusters |

| Pd(L1)Cl₂ (bidentate Te, N ligand) | Thermolysis | Pd₉Te₄ (telluropalladinite) nanoparticles |

| Pd(L2-H)Cl (tridentate Te, N, O ligand) | Thermolysis | PdTe (kotulskite) nanoparticles |

Tetrameric Macrocyclic Ligands in Metal Ion Coordination

Tellurium-containing macrocycles represent a fascinating class of ligands due to the unique properties conferred by the soft tellurium donor atom. colab.ws These macrocycles can coordinate to a variety of metal ions, leading to complexes with interesting structural features and potential applications. rsc.org

A notable example is a tellurium and mercury-containing mercuraazametallamacrocycle, prepared via a (2+2) condensation reaction. nih.gov This macrocyclic ligand, when treated with silver salts like AgOTf or AgBF₄, forms bimetallic silver complexes. nih.gov X-ray analysis of these complexes reveals intramolecular Hg···Ag and Te···Ag interactions. nih.gov These interactions lead to the formation of an extended 1D molecular chain in the solid state. nih.gov The coordination behavior and metallophilic interactions have also been studied in solution using ¹⁹⁹Hg and ¹²⁵Te NMR spectroscopy. nih.gov

Another class of tellurium-containing macrocycles are 12-membered rings functionalized with an allyl group. researchgate.net These are synthesized by reacting bis-p-methoxyphenyl tellurium dihalide with phenyl allyl phosphinic acid. researchgate.net The resulting cationic macrocycle is capped by two halide ions. researchgate.net

The inclusion of tellurium in a macrocyclic framework provides an additional spectroscopic handle, as ¹²⁵Te NMR can be used to monitor the structure of these complexes in solution. colab.ws The combination of soft (Te) and hard (N, O) donor atoms within the same macrocycle allows for the potential to bind different types of metal atoms within the same cavity, which could lead to enhanced ion selectivity. colab.ws

Reactivity of Organotellurium Tetramer Analogs

Chemical Transformations Involving Te-C and P-Te Bonds

The reactivity of organotellurium compounds is largely dictated by the nature of the bonds involving the tellurium atom. The tellurium-carbon (Te-C) bond, in particular, exhibits distinct reactivity patterns.

Transformations Involving Te-C Bonds:

The cleavage of Te-C bonds is a common feature in the chemistry of organotellurium compounds. rsc.org The bond energies of Te-C and Te-Te bonds are comparable, which contributes to the diverse reactivity of organotellurium ligands when coordinated to metal centers. rsc.org

In reactions involving palladium(0) or platinum(0) species with telluroethers, cleavage of the C-Te bond can occur, leading to the formation of complexes with the general formula [M(Ar)(TeAr)(PEt₃)₂], where M is Pd or Pt. rsc.org The thermolysis of osmium clusters containing bridging tellurolate ligands, such as [Os₃(CO)₁₀(μ-TePh)₂], also results in the cleavage of Te-C bonds to yield clusters with bare tellurium bridges, like [Os₃(CO)₉(μ-Te)₂]. rsc.org

In some cases, the cleavage of Te-C bonds can be highly selective. For instance, the reaction of hexavalent organotellurium compounds, such as hexaaryl-λ⁶-tellane (Ar₆Te), with potassium graphite (B72142) (KC₈) results in the cleavage of one Te-C(Ar) bond to form Ar₅Te⁻K⁺C₈⁻. nih.gov This intermediate exhibits unique reactivity; for example, it reacts with methyl iodide to produce Ar₅TeCH₃. nih.gov Interestingly, in this product, the Te-CH₃ bond is preferentially cleaved over the Te-C(Ar) bonds. nih.gov

The interaction of platinum catalysts with tellurophene (B1218086) derivatives can also lead to C-Te bond cleavage, resulting in ring-opening reactions. rsc.org However, this reactivity can be controlled. By incorporating bulky phosphine ligands into the platinum catalyst, the Pt-Te interactions that facilitate bond cleavage can be prevented, allowing for alternative reaction pathways like ring-expansion to occur. rsc.org This highlights the possibility of tuning the reactivity of C-Te bonds in the presence of transition metals. rsc.org

The table below summarizes various reactions involving the cleavage of Te-C bonds.

| Reactant(s) | Reagent/Condition | Key Transformation | Product Type |

|---|---|---|---|

| Telluroethers (ArTeR) | Pd(0) or Pt(0) | C-Te bond cleavage | [M(Ar)(TeAr)(PEt₃)₂] |

| [Os₃(CO)₁₀(μ-TePh)₂] | Thermolysis | Te-C bond cleavage | [Os₃(CO)₉(μ-Te)₂] |

| Ar₆Te | Potassium Graphite (KC₈) | Cleavage of one Te-C(Ar) bond | Ar₅Te⁻K⁺ |

Transformations Involving P-Te Bonds:

Information specifically detailing the chemical transformations of P-Te bonds within the context of organothis compound analogs is less prevalent in the surveyed literature. However, the interaction of phosphine ligands with tellurium clusters is well-documented. For example, the reaction of Ru₄(CO)₁₀(μ-CO)(μ₄-Te)₂ with PPh₃ leads to substitution at the metal centers rather than direct transformation of a P-Te bond, forming Ru₃(CO)₆(PPh₃)₃(μ₃-Te)₂. ias.ac.in This suggests that in such cluster compounds, the interaction is primarily between the phosphorus atom of the phosphine and the metal atoms of the cluster.

Tellurium Tetramers As Chemical Precursors

Precursors for Tellurium-Containing Compounds and Materials

Reactive tellurium species, including those derived from elemental tellurium or its compounds, are fundamental starting materials for incorporating tellurium atoms into larger, more complex structures. These precursors are valued for their ability to form tellurium-carbon bonds and to assemble into intricate cluster arrangements.

The synthesis of organotellurium compounds often begins with elemental tellurium or reactive inorganic tellurium halides like tellurium tetrachloride (TeCl₄). wikipedia.org Elemental tellurium can react directly with organolithium or Grignard reagents to form organotellurolate anions (RTe⁻), which are versatile intermediates. wikipedia.org These anions can then be alkylated to produce telluroethers (R-Te-R') or oxidized to form diorganoditellurides (R-Te-Te-R). wikipedia.org

Tellurium tetrachloride is another key precursor, particularly for creating aryltellurium compounds. It reacts with electron-rich aromatic compounds (arenes) in an electrophilic substitution reaction to yield aryltellurium trichlorides (ArTeCl₃). wikipedia.org These trichlorides can be further modified, serving as a gateway to a variety of organotellurium derivatives. wikipedia.org

The table below summarizes common methods for synthesizing organotellurium compounds from basic precursors.

| Precursor | Reagent | Intermediate | Product Type | Example Reaction |

| Elemental Te | Organolithium (RLi) | RTeLi | Diorganotelluride | Te + ArLi → ArTeLi |

| Elemental Te | Grignard (RMgX) | RTeMgX | Diorganoditelluride | 2 RTeLi + 0.5 O₂ + H₂O → RTeTeR + 2 LiOH |

| TeCl₄ | Arene (ArH) | ArTeCl₃ | Aryltellurium(IV) | ArH + TeCl₄ → ArTeCl₃ + HCl |

| Li₂Te | Alkyl Halide (RBr) | - | Diorganotelluride | Li₂Te + 2 RBr → R₂Te + 2 LiBr wikipedia.org |

These foundational reactions enable the creation of a diverse library of tellurium-containing molecules with applications in various chemical domains.

In the realm of inorganic chemistry, tellurium is a key component in the formation of Zintl phases and ions. Zintl phases are intermetallic compounds formed between highly electropositive metals (like alkali or alkaline earth metals) and more electronegative main-group elements, such as tellurium. wikipedia.orgacs.org In these phases, the electropositive metal donates its valence electrons to the tellurium, which then forms a polyanionic sublattice. wikipedia.orgnih.gov

These polyanionic structures can consist of discrete clusters, chains, or layers of covalently bonded tellurium atoms. nih.govresearchgate.net Elemental tellurium serves as the direct precursor, reacting with metals like lithium, sodium, or potassium at high temperatures or in solutions like liquid ammonia to form polytelluride anions (Teₓ²⁻). wikipedia.org Among these are tetratelluride dianions (Te₄²⁻), which can act as building blocks for more complex, multinary clusters. researchgate.net The structure of the polyanion is governed by the number of electrons transferred, following the principles of the Zintl-Klemm-Busmann concept. wikipedia.orgresearchgate.net These telluride Zintl anions are not only structurally fascinating but can also be isolated and used as soluble reagents for further synthesis. princeton.edu

Tetratellurafulvalenes (TTeFs) are important π-donor molecules used in the development of organic conductors and superconductors. mdpi.com The synthesis of these complex molecules relies on the construction of tellurium-containing heterocyclic precursors. While less common than their sulfur and selenium analogs, synthetic routes to TTeFs have been developed, often starting from elemental tellurium or other reactive tellurium sources. mdpi.com

The general strategy involves the synthesis of 1,3-ditellurole-2-one or -2-selone precursors, which are then coupled to form the central C=C double bond of the TTeF framework. The construction of the 1,3-ditellurole ring often utilizes precursors that can deliver the necessary Te₂ fragment to a two-carbon unit. These methods are analogous to those used for tetraselenafulvalenes, which can involve the reaction of elemental selenium with acetylenes or the use of carbon diselenide. mdpi.com The development of efficient synthetic pathways to tellurium-based heterocycles remains a key area of research for accessing novel TTeF derivatives for materials science applications. mdpi.com

Role in Catalysis and Electron Transfer Processes

Organotellurium compounds exhibit rich redox chemistry, cycling between Te(II) and Te(IV) oxidation states. This property allows them to act as catalysts and mediators in a variety of chemical transformations, particularly those involving electron transfer.

Organotellurium compounds can facilitate single-electron transfer (SET) processes in various organic reactions. The relatively low bond dissociation energy of the Te-Te bond in ditellurides and the accessibility of different oxidation states allow these compounds to act as redox mediators. nih.gov For instance, diaryl tellurides have been shown to be effective retarders of lipid peroxidation, a process involving radical chain reactions. nih.gov Their mechanism of action can involve both hydrogen atom transfer and electron transfer to scavenge reactive radical species. nih.gov

The ability of tellurium compounds to participate in electron transfer is also central to their role in certain catalytic cycles, where the organotellurium species is regenerated after mediating the transfer of electrons between a reductant and a substrate. acs.orgnih.gov This redox cycling is a key feature of tellurium-catalyzed oxidations and reductions. acs.orgutexas.edu

Organotellurium compounds, particularly those designed as ligands, can be coordinated to transition metals to form catalytically active complexes. researchgate.netdntb.gov.ua These organotellurium-metal complexes have been explored in a range of catalytic transformations, leveraging the synergistic properties of both the metal center and the tellurium ligand. researchgate.net

Telluroether ligands (R₂Te) have been used to prepare complexes with metals like palladium, platinum, copper, and nickel. researchgate.net These complexes have demonstrated catalytic activity in important organic reactions, as highlighted in the table below.

| Catalytic Reaction | Metal Center | Organotellurium Ligand Type | Reference |

| Suzuki Coupling | Palladium | Telluroether | researchgate.net |

| Heck Coupling | Palladium | Telluroether | researchgate.net |

| C-N Coupling | Palladium | Telluroether | researchgate.net |

| Oxidation of Alcohols | Various | Telluroether | researchgate.net |

| Reduction of 4-Nitrophenol | Various | Telluroether | researchgate.net |

The electronic properties of the tellurium atom can influence the reactivity and stability of the metal center, thereby modulating the catalytic performance. researchgate.net Although less explored than their sulfur and selenium counterparts, organotellurium-metal complexes represent a promising area for the development of new and efficient catalysts. researchgate.netdntb.gov.ua

Advanced Computational Chemistry of Tellurium Clusters

Computational Prediction of Chemical Behavior and Properties

A significant strength of computational chemistry lies in its ability to predict the behavior and properties of molecules and materials, often before they are studied experimentally. This predictive power is crucial for understanding the reactivity and stability of tellurium clusters.

Theoretical calculations on tellurium clusters provide direct predictions that can be tested by and guide future experiments. researchgate.netiaea.org For example, the calculated fragmentation pathways of positively charged tellurium clusters (Teₙ⁺) show excellent agreement with experimental measurements. aps.org This consistency supports the computationally proposed lowest-energy geometric structures for the neutral clusters. aps.org Furthermore, the dissociation energies of mass-selected Teₙ⁺ ions, which are determined experimentally from the branching ratios of competitive fragmentation channels, can be compared with and validated by theoretical predictions. researchgate.net These predictive models are essential for interpreting complex experimental data, such as time-of-flight mass spectra, and for building a robust understanding of cluster stability. researchgate.net

Computational chemistry provides a molecular-level view of complex reaction mechanisms that is often difficult to obtain through experiments alone. Studies on the unimolecular decay of thermoexcited tellurium clusters have revealed size-dependent fragmentation patterns. researchgate.net For clusters with fewer than 10 atoms, a category that includes the Te₄ tetramer, the predominant dissociation channel is the loss of a Te₂ molecule. researchgate.net This finding, derived from a combination of experimental observation and theoretical interpretation, is a key insight into the fundamental reaction mechanism governing the stability of small tellurium clusters. As cluster size increases, the fragmentation pathway shifts to the loss of larger species like Te₅, Te₆, or Te₇. researchgate.net Computational studies also help elucidate the role of tellurium as a bridging ligand in the synthesis of larger, mixed-metal clusters, a process that involves the cleavage and formation of tellurium-metal bonds. ias.ac.in

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Tellurium Tetramer | Te₄ |

| Tellurium | Te |

| Selenium | Se |

| Antimony Telluride | Sb₂Te₃ |

| Ammonium Hexachlorostannate(IV) | (NH₄)₂SnCl₆ |

Future Research Directions and Unresolved Questions

Development of Novel Synthetic Routes to Tellurium Tetramers

The synthesis of well-defined tellurium tetramers remains a significant challenge. Current knowledge is largely centered on tetrameric tellurium halides, such as tellurium tetrachloride ([TeCl₄]₄) and tellurium tetrabromide ([TeBr₄]₄), which are often prepared by direct chlorination or bromination of tellurium powder. csic.es However, information regarding the specific synthesis of these tetrameric structures is not widely available. shef.ac.ukwebelements.com Future research must focus on developing rational, versatile, and scalable synthetic methodologies to access a broader range of tellurium tetramers beyond simple halides.

Key areas for future synthetic development include:

Ligand-Protected Tetramers: The design and synthesis of organic ligand-stabilized tellurium tetramers could provide access to soluble, crystalline materials, facilitating their characterization and reactivity studies.

Reductive Coupling Strategies: Exploring the controlled reduction of tellurium(IV) or tellurium(II) precursors in the presence of templating agents or sterically demanding ligands could offer a pathway to neutral or anionic tellurium tetramer cores.

Solution-Phase Methodologies: Developing low-temperature, solution-based routes, such as hydrothermal or solvothermal methods, could provide greater control over the nucleation and growth of specific tellurium clusters, including tetramers. nih.gov This contrasts with high-temperature methods like physical vapor deposition often used for creating tellurium nanostructures. mdpi.com

Exploration of New Reactivity Patterns and Chemical Transformations

The reactivity of tellurium tetramers is a largely unexplored frontier. Understanding their chemical behavior is crucial for unlocking their potential in catalysis, materials science, and synthetic chemistry. Tellurium compounds are generally more reactive than their sulfur and selenium analogs and can exhibit multiple oxidation states, most commonly -2, +2, +4, and +6. numberanalytics.comshef.ac.uk This suggests a rich and varied reactivity for tetrameric clusters.

Future investigations should target:

Oxidative and Reductive Chemistry: Probing the reactions of tellurium tetramers with various oxidizing and reducing agents to understand their redox properties and the stability of the resulting products.

Coordination Chemistry: Investigating the ability of tellurium tetramers to act as ligands for transition metals, potentially leading to novel coordination polymers or clusters with interesting electronic and magnetic properties.

Insertion and Addition Reactions: Exploring reactions with small unsaturated molecules to determine if the Te-Te bonds within the tetramer can undergo insertion or addition reactions, a pathway to functionalized organotellurium compounds. Tellurium is known to react with halogens and some acids, but its reactivity in a cluster formation is not well-documented. pilgaardelements.comnoaa.gov

Deeper Understanding of Structure-Property Relationships in this compound Systems

A fundamental understanding of how the specific arrangement of atoms in a this compound influences its physical and chemical properties is essential. While the cubane-like structure of [TeCl₄]₄ is known, the structures of other potential tetramers, such as the elemental Te₄ cluster, are primarily subjects of computational study. shef.ac.ukresearchgate.net Establishing clear correlations between geometric structure, electronic structure, and observable properties is a key objective.

Future research efforts should be directed towards:

Spectroscopic Characterization: Employing a wide range of spectroscopic techniques (e.g., Raman, UV-Vis, NMR) on newly synthesized tetramers to probe their vibrational and electronic properties.

Single-Crystal X-ray Diffraction: Obtaining crystal structures of new tellurium tetramers is critical to unambiguously determine their geometries, including bond lengths and angles, for direct correlation with theoretical models.

Electronic Property Measurement: Investigating the electronic properties of tetramer-based materials, such as conductivity and photoconductivity, to assess their potential for use in electronic devices. Tellurium is a semiconductor whose conductivity is sensitive to atomic alignment. wikipedia.org

| Known Tellurium Halide Tetramers | |

| Compound Name | Tellurium tetrachloride tetramer |

| Formula | [TeCl₄]₄ |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 223°C |

| Boiling Point | 390°C |

| Oxidation State of Te | +4 |

| Reference | shef.ac.uk |

| Compound Name | Tellurium tetrabromide tetramer |

| Formula | [TeBr₄]₄ |

| Appearance | Information not readily available |

| Melting Point | Information not readily available |

| Boiling Point | Information not readily available |

| Structural Note | Has a similar tetrameric structure to TeCl₄. csic.es |

| Reference | csic.esshef.ac.uk |

| Compound Name | Tellurium tetraiodide tetramer |

| Formula | [TeI₄]₄ |

| Appearance | Black crystalline solid |

| Melting Point | 280°C |

| Boiling Point | Information not readily available |

| Oxidation State of Te | +4 |

| Reference | webelements.com |

Advancement of Computational Models for Tellurium Cluster Chemistry

Future directions for computational research include:

Q & A

What are the established synthesis protocols for Tellurium tetramer, and how do reaction parameters (e.g., temperature, precursor ratios) affect its crystallinity and yield?

Category : Basic

Answer :

this compound synthesis typically involves controlled redox reactions or vapor-phase deposition. For example, stoichiometric ratios of tellurium precursors (e.g., TeCl₄) with reducing agents under inert atmospheres are critical to avoid oxidation byproducts . Reaction temperature must be optimized: lower temperatures (e.g., 150–200°C) favor tetramer formation over higher oligomers, while rapid quenching preserves metastable phases . Purity is validated via X-ray diffraction (XRD) and Raman spectroscopy, with yield quantified using gravimetric analysis. Contaminants like TeO₂ (common in oxygen-rich environments) require post-synthesis purification via sublimation .

How can density functional theory (DFT) simulations resolve discrepancies in the proposed electronic configurations of this compound?

Category : Advanced

Answer :

DFT calculations at the B3LYP/DGDZVP level have been employed to model this compound’s electronic structure, particularly its frontier orbitals and vibrational modes . Challenges arise in reconciling computational predictions with experimental data, such as IR/Raman spectra. For instance, DFT may overestimate bond lengths due to approximations in van der Waals interactions. Hybrid approaches—combining DFT with molecular dynamics (MD) simulations under periodic boundary conditions—improve accuracy for solid-state systems . Validation requires cross-referencing computed vibrational wavenumbers with experimental solid-state spectra, adjusting for anharmonicity effects .

What spectroscopic and crystallographic techniques are most reliable for distinguishing this compound from other allotropes (e.g., Te₂ or polymeric forms)?

Category : Basic

Answer :

- Raman Spectroscopy : The tetramer exhibits distinct peaks at ~120 cm⁻¹ (symmetric stretching) and ~145 cm⁻¹ (bending modes), absent in diatomic Te₂ .

- XRD : Crystallographic fingerprints include a tetragonal lattice (space group I4/mmm) with characteristic d-spacings at 3.2 Å and 2.8 Å .

- Mass Spectrometry (MS) : High-resolution MS in negative-ion mode detects [Te₄]⁻ clusters (m/z ~512), differentiating them from fragmentation patterns of larger aggregates .